1-Cyclohexylethane-1-sulfonamide

Übersicht

Beschreibung

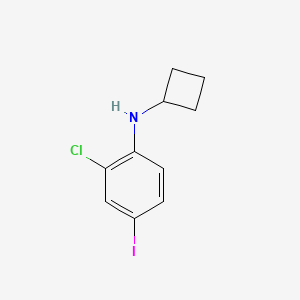

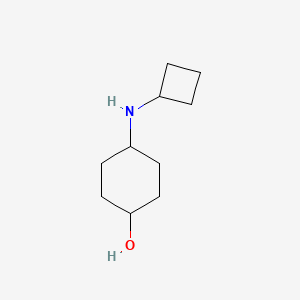

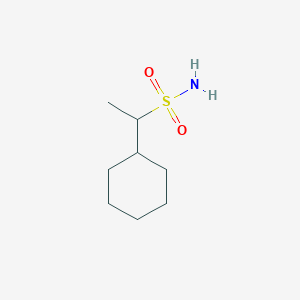

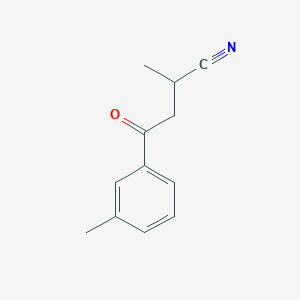

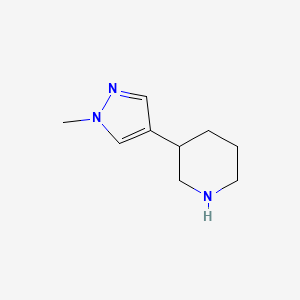

1-Cyclohexylethane-1-sulfonamide is a chemical compound with the CAS Number: 1249928-80-0. It has a molecular weight of 191.29 and its IUPAC name is 1-cyclohexylethanesulfonamide .

Molecular Structure Analysis

The molecular formula of 1-Cyclohexylethane-1-sulfonamide is C8H17NO2S . The InChI code for this compound is 1S/C8H17NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,9,10,11) .

Physical And Chemical Properties Analysis

1-Cyclohexylethane-1-sulfonamide is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Wissenschaftliche Forschungsanwendungen

Bioorthogonal Release and Drug Liberation

Sulfonamide derivatives, including 1-Cyclohexylethane-1-sulfonamide, are utilized in bioorthogonal reactions for the efficient release of sulfonamides using sulfonyl sydnonimines and dibenzoazacyclooctyne (DIBAC). This approach enables the selective and simultaneous liberation of sulfonamide and primary amine drugs, highlighting its potential in targeted drug delivery systems (Shao et al., 2018).

Carbonic Anhydrase Inhibition

Sulfonamide compounds, including 1-Cyclohexylethane-1-sulfonamide, have been recognized for their role in inhibiting various isoforms of carbonic anhydrases, which are crucial in numerous physiological processes. This inhibition mechanism is foundational for the development of therapeutic applications across a spectrum of diseases, including glaucoma, edema, and even certain cancers (Supuran, Scozzafava, & Casini, 2001).

Selective Cytotoxicity in Cancer Therapy

Specific sulfonamide compounds have demonstrated selective cytotoxicity toward cancer cells, indicating their potential in cancer therapy. For instance, ruthenium(II) p-cymene complexes of Schiff base ligands derived from sulfonamides exhibit enhanced toxicity against cancer cells under hypoxic conditions, a characteristic feature of the tumor microenvironment (Maji et al., 2021).

Asymmetric Transfer Hydrogenation

Sulfonamide derivatives have been applied in asymmetric transfer hydrogenation (ATH), serving as ligands in catalytic processes. This application is notable in chemical synthesis, where achieving high enantioselectivity is crucial for the production of chiral molecules (Cortez et al., 2006).

Fluorescence Sensing and Imaging

Sulfonamide-based compounds have been designed as fluorescence sensors, particularly for detecting metal ions like Cu2+ in aqueous solutions and living cells. The ability of these compounds to act as sensitive and selective turn-off fluorescence sensors showcases their potential in environmental monitoring and biomedical imaging (Zhou et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclohexylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTROUCOBVAGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylethane-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)

![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)

![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)